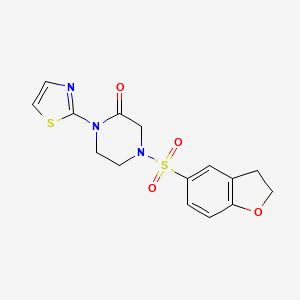

![molecular formula C17H21N3O3 B2833057 4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923683-73-2](/img/structure/B2833057.png)

4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

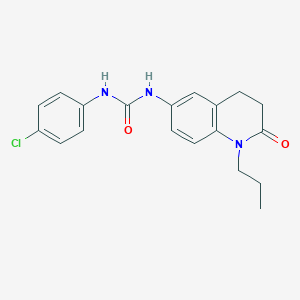

The compound “4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class to which this compound belongs, include naturally occurring metabolites and drugs .

科学的研究の応用

Protein Kinase Inhibition for Cancer Treatment

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have shown promise as protein kinase inhibitors for cancer treatment . These derivatives exert their anticancer potential by selectively inhibiting protein kinases—essential enzymes involved in cell growth, differentiation, migration, and metabolism. By targeting specific kinases, these compounds can disrupt cancer cell signaling pathways and inhibit tumor growth.

Anticancer Activity via Apoptosis Induction

Thiazolopyrimidine derivatives, related to our compound, have demonstrated excellent anticancer activity against human cancer cell lines. These derivatives induce apoptosis (programmed cell death) by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This mechanism holds promise for targeted cancer therapies.

Cytotoxic Effects on Specific Cancer Cell Lines

Pyrazolo[3,4-d]pyrimidine derivatives have exhibited superior cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Their IC50 values (concentration required for 50% inhibition) were notably lower than those of the standard drug sorafenib. These compounds hold potential for targeted cancer therapy .

Antiproliferative Effects on Hepatocellular Carcinoma (HepG-2) Cells

Some pyrimidine derivatives, including our compound, have demonstrated moderate antiproliferative activity against hepatocellular carcinoma (HepG-2) cells. While not as potent as against other cancer cell lines, their selective effects warrant further investigation .

Exploring Structure-Activity Relationships (SAR)

Researchers have studied the structure-activity relationships of these pyrimidine derivatives to optimize their selectivity as anticancer agents. By modifying the scaffold, medicinal chemists aim to enhance efficacy and minimize off-target effects .

作用機序

Target of Action

The primary targets of this compound are various bacterial strains. The compound has shown significant antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been observed to cause complete damage to S. aureus and E. coli following exposure . The compound’s mode of action is primarily attributed to its structure, which consists of various substituted groups in its main core .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and proliferation. By inhibiting these pathways, it prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Pharmacokinetics

It has been suggested that the compound has good pharmacokinetics properties in a theoretical kinetic study

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The compound has also shown more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions used in the synthesis of the compound can affect its properties and efficacy . Additionally, the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells , which could potentially be influenced by the lipid composition of the environment.

特性

IUPAC Name |

4-(4-ethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPHHMXYKBZBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)

![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)